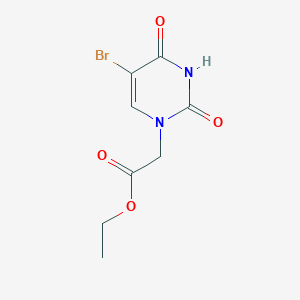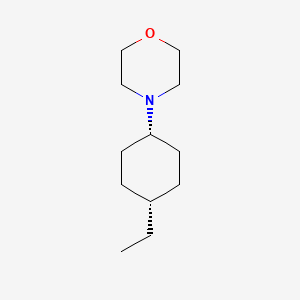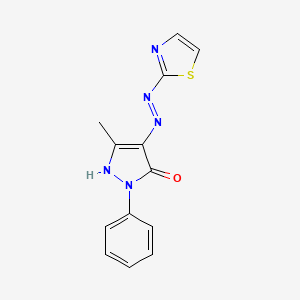
3-isopropyl-2-methyl-6-(4-morpholinyl)-4-hexyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related morpholine compounds involves multiple steps, including reactions with morpholine and formaldehyde, and the use of various catalysts and reagents. For instance, a study by Kotan and Yüksek (2016) detailed the synthesis of a morpholine derivative through the reaction of a triazolone compound with morpholine and formaldehyde, further analyzed by spectroscopic methods (Kotan & Yüksek, 2016).
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be determined using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, Thandra et al. (2020) used single-crystal X-ray diffraction and computational methods to analyze the structure of a morpholine-containing compound, providing insights into its molecular conformation and electronic properties (Thandra, Bojja, & Allikayala, 2020).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, including ring-opening polymerization and condensation reactions. Chisholm et al. (2006) discussed the reactions involving morpholine dione derivatives with metal catalysts, highlighting the complexity of these processes and the formation of specific reaction products (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and material science. The crystal structure of a related compound was detailed by Mironova et al. (2012), providing insights into its conformation and potential interactions (Mironova, Dzyurkevich, Lodochnikova, Krivolapov, Litvinov, & Plemenkov, 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations of morpholine derivatives, are essential for understanding their behavior in chemical reactions and potential applications. Studies like those by Gevorgyan et al. (2009) on the synthesis and separation of diastereoisomeric morpholine derivatives shed light on these aspects, contributing to the broader understanding of such compounds' chemistry (Gevorgyan, Gasparyan, Agababyan, & Panosyan, 2009).
Propiedades
IUPAC Name |
2-methyl-6-morpholin-4-yl-3-propan-2-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-12(2)14(16,13(3)4)6-5-7-15-8-10-17-11-9-15/h12-13,16H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCCTLPXXTYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#CCN1CCOCC1)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(morpholin-4-yl)-3-(propan-2-yl)hex-4-yn-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[1-(2-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]propyl}pyrrolidin-2-one](/img/structure/B5653937.png)

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5653963.png)
![5-[3-methyl-5-(phenoxymethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653967.png)

![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5653989.png)

![2-ethyl-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5654024.png)
![1-ethyl-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5654029.png)



![3-{[4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5654053.png)